toxicity and safety profile of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
toxicity and safety profile of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide on the Toxicological and Safety Assessment of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound with limited publicly available toxicological data. Therefore, this guide focuses on the predictive toxicology and a proposed workflow for its safety assessment. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.
Introduction
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a synthetic organic compound characterized by a pyrrole ring substituted with a carbaldehyde group and a 2-(trifluoromethyl)phenyl group. While its primary applications are in synthetic chemistry as a building block, its potential biological activity necessitates a thorough evaluation of its toxicity and safety profile, particularly in the context of drug discovery and development. The presence of a trifluoromethyl group, an aromatic system, and a reactive aldehyde moiety suggests potential for biological interactions that warrant careful investigation.
This guide provides a framework for the toxicological assessment of this compound, outlining a tiered approach from in silico prediction to in vitro and in vivo assays. The methodologies described are based on established principles of toxicology and regulatory guidelines.
Part 1: Predictive Toxicology and Structural Alerts
Given the absence of extensive empirical data, an initial assessment relies on the chemical structure of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde to predict potential toxicities.
-
Trifluoromethyl Group (-CF3): This group is known to enhance metabolic stability and lipophilicity. While often considered to have low direct toxicity, its presence can influence the overall pharmacokinetic and toxicodynamic properties of the molecule.
-
Pyrrole Ring: The pyrrole scaffold is present in many biologically active molecules. However, certain pyrrole-containing compounds can undergo metabolic activation to reactive intermediates, which may lead to cytotoxicity or genotoxicity.
-
Carbaldehyde Group (-CHO): Aldehydes are generally considered reactive functional groups. They can readily react with biological nucleophiles such as proteins and DNA, potentially leading to cellular damage and genotoxicity. This is a significant structural alert for this molecule.
-
Aromatic Ring: The phenyl group can undergo oxidative metabolism, potentially forming reactive intermediates.
Based on these structural features, a primary concern for this compound would be its potential for cytotoxicity and genotoxicity, likely mediated by the reactive aldehyde group.
Part 2: A Tiered Workflow for Toxicological Assessment
A systematic, tiered approach is recommended to efficiently and ethically assess the toxicological profile of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde.
Caption: Tiered workflow for toxicological assessment.
In Vitro Cytotoxicity Assessment: MTT Assay
The initial step in the experimental evaluation is to determine the compound's potential to cause cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Genotoxicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[5][6][7] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing phenotype.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation:
-
Culture several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1538) overnight in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Prepare two sets of experiments: one with and one without a liver S9 fraction. The S9 fraction contains enzymes that can metabolize the test compound into potentially mutagenic forms.
-
-
Plate Incorporation:
-
To 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations.
-
0.5 mL of S9 mix or a buffer control.
-
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Part 3: In Vivo Acute Oral Toxicity Assessment
Should the in vitro data suggest a favorable profile (low cytotoxicity and no genotoxicity), a preliminary in vivo study may be warranted. The OECD 420 guideline (Fixed Dose Procedure) is a method for assessing acute oral toxicity that aims to reduce the number of animals used and their suffering.[8][9][10]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Selection and Acclimatization:
-
Use a single sex of healthy, young adult rats (typically females).
-
Acclimatize the animals to the laboratory conditions for at least 5 days.
-
-
Sighting Study:
-
Main Study:
-
Dose a group of animals (typically 5) with the selected starting dose.
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight.
-
If no mortality or evident toxicity is observed, dose a new group of animals with the next higher fixed dose level (5, 50, 300, 2000 mg/kg).[8]
-
If mortality or evident toxicity is observed, the study is terminated, and the substance is classified based on the highest dose that did not cause mortality.
-
-
Necropsy:
-
At the end of the study, all animals are humanely euthanized and subjected to a gross necropsy.
-
Data Summary Table:
| Parameter | Result | Interpretation |
| In Vitro Cytotoxicity (IC50) | To be determined | Indicates the concentration causing 50% cell death. |
| Ames Test | To be determined | Positive or negative for mutagenicity. |
| Acute Oral Toxicity (LD50/GHS Category) | To be determined | Provides a classification of acute toxicity. |
Part 4: Safety, Handling, and Storage
Given the reactive nature of the aldehyde group and the limited toxicological data, caution should be exercised when handling 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde.
-
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
-
Conclusion
The toxicological and safety profile of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has not been extensively characterized. However, based on its chemical structure, there is a potential for cytotoxicity and genotoxicity, primarily associated with the carbaldehyde moiety. The tiered assessment workflow presented in this guide, from in silico prediction to in vitro and in vivo assays, provides a robust framework for systematically evaluating the safety of this compound. Researchers and drug development professionals should adhere to strict safety protocols when handling this and other novel chemical entities.
References
-
MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. Retrieved from [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Ames Test. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
-
OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). (n.d.). Inotiv. Retrieved from [Link]
-
OECD guideline for testing of chemicals 420. (2001). OECD. Retrieved from [Link]
-
Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]
-
The Ames Test. (n.d.). Retrieved from [Link]
-
New supporting data to guide the use of evident toxicity in acute oral toxicity studies (OECD TG 420). (2024). PubMed. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. New supporting data to guide the use of evident toxicity in acute oral toxicity studies (OECD TG 420) - PubMed [pubmed.ncbi.nlm.nih.gov]
